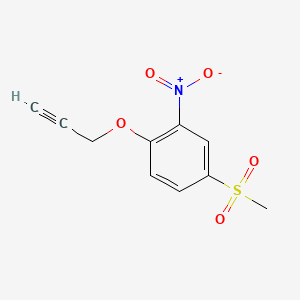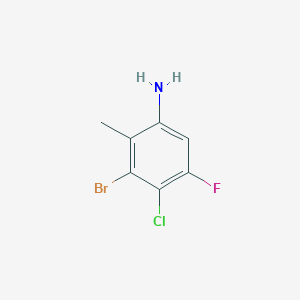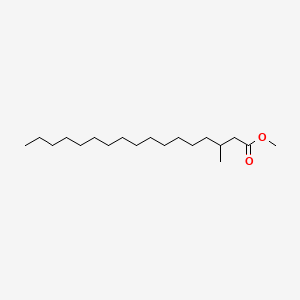
Methyl 3-methylheptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methylheptadecanoate is an organic compound with the molecular formula C19H38O2. It is a methyl ester derivative of 3-methylheptadecanoic acid. This compound is part of the fatty acid methyl ester family and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-methylheptadecanoate can be synthesized through the esterification of 3-methylheptadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of methyl esters, including this compound, often involves transesterification of triglycerides with methanol. This process is catalyzed by either acidic or basic catalysts and is widely used in the production of biodiesel.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methylheptadecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3-methylheptadecanoic acid.
Reduction: 3-methylheptadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methylheptadecanoate has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Employed in studies involving lipid metabolism and fatty acid profiling.
Medicine: Investigated for its potential role in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Wirkmechanismus
The mechanism of action of methyl 3-methylheptadecanoate involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound can enhance the transport of hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl heptadecanoate: Similar in structure but lacks the methyl group at the 3-position.
Methyl stearate: An 18-carbon chain methyl ester without the methyl substitution.
Methyl palmitate: A 16-carbon chain methyl ester.
Uniqueness
Methyl 3-methylheptadecanoate is unique due to the presence of the methyl group at the 3-position, which can influence its physical and chemical properties, such as melting point and solubility. This structural variation can also affect its interaction with biological membranes and its efficacy in various applications.
Eigenschaften
CAS-Nummer |
54934-56-4 |
|---|---|
Molekularformel |
C19H38O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
methyl 3-methylheptadecanoate |
InChI |
InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)17-19(20)21-3/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
PJSCLYQYZMWJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


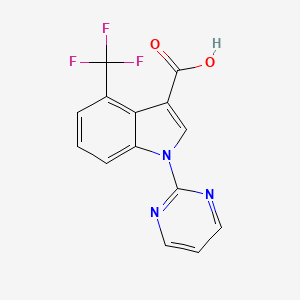
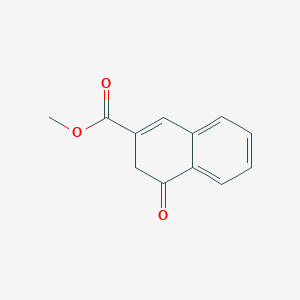
![1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-](/img/structure/B13923356.png)
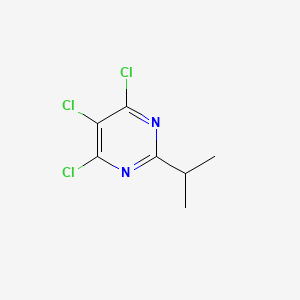
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
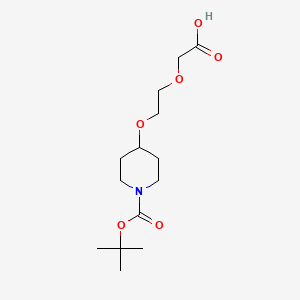
![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)
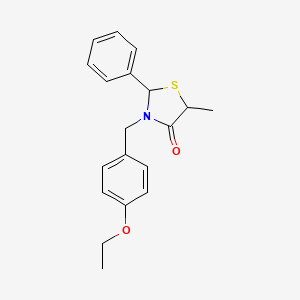
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
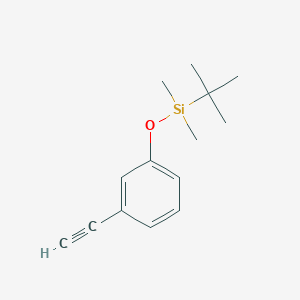
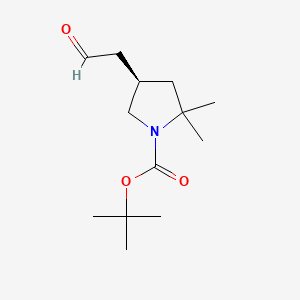
![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
